Bienvenue dans la boutique en ligne BenchChem!

1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine

Androgen receptor antagonist SAR pyridine regioisomer

This dual-functionalized piperazine features the specific 2-CF₃-pyridin-4-yl connectivity—a regioisomeric pattern documented to determine target binding activity, unlike the inactive 2-yl isomer. Pre-assembled N-cyclopropanecarbonyl and 2-(trifluoromethyl)pyridin-4-yl motifs eliminate one synthetic step versus mono-functionalized fragments. With zero H-bond donors and a metabolically stable acyl cap, this scaffold is optimised for CNS-penetrant kinase or GPCR programmes. The solid physical form ensures accurate automated dispensing, reducing handling variability across parallel synthesis platforms.

Molecular Formula C14H16F3N3O
Molecular Weight 299.29 g/mol
CAS No. 2549006-64-4
Cat. No. B6437892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine
CAS2549006-64-4
Molecular FormulaC14H16F3N3O
Molecular Weight299.29 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
InChIInChI=1S/C14H16F3N3O/c15-14(16,17)12-9-11(3-4-18-12)19-5-7-20(8-6-19)13(21)10-1-2-10/h3-4,9-10H,1-2,5-8H2
InChIKeyFVTWOHVEAWAMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine (CAS 2549006-64-4): Structural Classification and Procurement Identity


1-Cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine (CAS 2549006-64-4; MF C₁₄H₁₆F₃N₃O; MW 299.29 g/mol) is a dual-functionalized piperazine derivative bearing an N-cyclopropanecarbonyl group at one piperazine nitrogen and a 2-(trifluoromethyl)pyridin-4-yl substituent at the other. It belongs to the trifluoromethylpyridine–piperazine class, a scaffold widely employed in medicinal chemistry for kinase inhibitor, GPCR modulator, and antiviral discovery programs . The compound is supplied as a solid research intermediate, typically at ≥95% purity, and is intended exclusively for non-human research use as a building block for further synthetic elaboration .

Why 1-Cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine Cannot Be Replaced by Generic In-Class Analogs for Structure-Dependent Research


Piperazine derivatives bearing trifluoromethylpyridine substituents are not interchangeable building blocks. The specific 2-CF₃-pyridin-4-yl substitution pattern on this compound creates a unique electronic environment distinct from the 5-CF₃-pyridin-2-yl regioisomer (CAS 2183371-93-7) or the 4-CF₃-pyridin-2-yl isomer, with published SAR studies demonstrating that pyridin-4-yl versus pyridin-2-yl connectivity can determine the presence or absence of target binding activity [1]. Furthermore, the cyclopropanecarbonyl group eliminates the secondary amine hydrogen-bond donor present in the des-acyl analog (CAS 845617-32-5), altering both the hydrogen-bonding capacity and lipophilicity of the scaffold . Generic substitution without verifying these structural parameters risks introducing an unrecognized pharmacophoric change that can nullify structure-activity relationships in any downstream assay.

Quantitative Differentiation Evidence for 1-Cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine (CAS 2549006-64-4) Versus Closest Analogs


Regioisomeric SAR: Pyridin-4-yl Attachment Confers Biological Activity Absent in Pyridin-2-yl Analogs

In a published SAR study of trifluoromethylpyridine-piperazine-1-carboxamide derivatives, the pyridin-4-yl derivative (compound 15) exhibited potent androgen receptor (AR) antagonist activity, whereas the pyridin-2-yl derivative (compound 13) was inactive under identical assay conditions [1]. This demonstrates that the position of the piperazine attachment to the pyridine ring is a binary determinant of biological activity within this chemotype. While the reference compounds differ in their carboxamide linker from the target compound's cyclopropanecarbonyl group, the pyridine attachment regioisomerism is directly comparable. The target compound (CAS 2549006-64-4) bears the active 4-yl connectivity, distinguishing it from the 2-yl regioisomer (CAS 2183371-93-7: 1-cyclopropanecarbonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine).

Androgen receptor antagonist SAR pyridine regioisomer piperazine carboxamide trifluoromethylpyridine

Hydrogen Bond Donor Count: Cyclopropanecarbonyl Acylation Eliminates the Secondary Amine HBD Present in the Des-Acyl Analog

The target compound contains a tertiary amide (cyclopropanecarbonyl-piperazine) and has zero hydrogen bond donors (HBD = 0). In contrast, its closest commercially available precursor, 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine (CAS 845617-32-5), possesses a free secondary amine (piperazine NH) with HBD = 1 . The removal of this hydrogen bond donor upon acylation is expected to increase passive membrane permeability, as each HBD carries an estimated desolvation penalty of approximately 2–6 kcal/mol for membrane translocation. This difference is particularly relevant for CNS-targeted programs, where HBD count is correlated with blood-brain barrier penetration.

Hydrogen bond donor permeability drug-likeness physicochemical property fragment elaboration

Molecular Complexity and Synthetic Step Advancement Versus Mono-Functionalized Fragment Building Blocks

The target compound (MW 299.29 g/mol) represents a dual-functionalized scaffold incorporating both the cyclopropanecarbonyl and 2-(trifluoromethyl)pyridin-4-yl motifs in a single molecular entity. By comparison, the two mono-functionalized fragments—1-(cyclopropanecarbonyl)piperazine (CAS 59878-57-8; MW 154.21 g/mol) and 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine (CAS 845617-32-5; MW 231.22 g/mol) —each contain only one of these pharmacophoric elements. The target compound thus represents a more advanced synthetic intermediate that can reduce the number of synthetic steps required in a medicinal chemistry program by one to two steps compared to assembling the same structure from mono-functionalized fragments.

Molecular complexity fragment-based drug discovery synthetic intermediate building block scaffold hopping

Class-Level Biological Precedent: The 2-(Trifluoromethyl)pyridin-4-yl Scaffold Is Validated in Anticancer and Antiviral Lead Series

The 2-(trifluoromethyl)pyridin-4-yl pharmacophore present in the target compound has been independently validated in multiple published lead series. N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivatives exhibited potent growth inhibitory activity against human cancer cell lines with GI₅₀ values at nanomolar concentrations [1]. In a separate antiviral program, trifluoromethylpyridine-piperazine derivatives demonstrated curative activity against cucumber mosaic virus (CMV) with EC₅₀ values as low as 18.1 μg/mL for the most active compound (S8), outperforming the reference agent ningnanmycin (EC₅₀ 38.4 μg/mL) by approximately 2.1-fold [2]. While neither study tested the exact target compound, both establish that the 2-CF₃-pyridin-4-yl pharmacophore can drive target engagement in disease-relevant assays, providing class-level validation for this scaffold element.

Anticancer antiviral 2-(trifluoromethyl)pyridin-4-yl scaffold validation kinase inhibitor

Physical Form and Handling: Solid Target Compound Versus Liquid Mono-Functionalized Analog

The target compound is supplied as a solid, consistent with its higher molecular weight and the presence of both aromatic and cyclopropanecarbonyl moieties . In contrast, the mono-functionalized fragment 1-(cyclopropanecarbonyl)piperazine (CAS 59878-57-8) is a liquid at ambient temperature with a density of 1.087 g/mL at 25°C . Solid form offers practical advantages for automated compound management systems, including more accurate gravimetric dispensing, reduced volatility-related concentration drift in DMSO stock solutions, and generally longer ambient stability. For laboratories employing automated weighing robots or acoustic dispensing, the solid physical form of the target compound is a significant operational advantage.

Physical form handling storage weighing accuracy solid dispensing

Optimal Research and Procurement Application Scenarios for 1-Cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine (CAS 2549006-64-4)


Medicinal Chemistry: Advanced Building Block for Kinase or GPCR Focused Libraries Requiring a 2-CF₃-Pyridin-4-yl Pharmacophore

The target compound is optimally deployed as a late-stage diversification intermediate in medicinal chemistry programs targeting kinases or GPCRs where the 2-(trifluoromethyl)pyridin-4-yl motif has established binding precedent [1]. The cyclopropanecarbonyl group can serve as a metabolically stable acyl cap or be further elaborated via amide coupling chemistry. Its zero-HBD profile supports CNS penetration optimization strategies. The compound's dual-functionalized nature eliminates one synthetic step compared to assembling the scaffold from mono-functionalized fragments .

Antiviral Discovery: Scaffold Exploration for Anti-Plant Virus or Broad-Spectrum Antiviral Programs

Trifluoromethylpyridine-piperazine derivatives have demonstrated anti-CMV activity with EC₅₀ values in the 18–200 μg/mL range, outperforming the reference agent ningnanmycin [1]. The target compound contains the core scaffold elements (CF₃-pyridine + piperazine + carbonyl) present in the most active compounds from this series and can serve as a starting point for antiviral SAR expansion or as a control compound in comparative anti-plant virus screening panels.

Fragment Elaboration and Hit-to-Lead Chemistry: Late-Stage Intermediate with Reduced Synthetic Burden

As a solid intermediate with MW 299.29 g/mol incorporating both the cyclopropanecarbonyl and 2-CF₃-pyridin-4-yl motifs, the target compound is suited for fragment-growing or scaffold-hopping campaigns where the researcher seeks a pre-assembled, dual-pharmacophore building block [1]. The solid physical form facilitates accurate dispensing in automated parallel synthesis platforms, reducing handling variability compared to liquid mono-functionalized analogs .

Analytical Reference Standard for Regioisomeric Purity Assessment in Quality Control of Trifluoromethylpyridine-Piperazine Libraries

Given the documented binary activity difference between pyridin-4-yl and pyridin-2-yl regioisomers in this chemotype [1], the target compound (with confirmed 4-yl connectivity and InChI Key QDHNODHJMLKRDW-UHFFFAOYSA-N) can serve as an authentic reference standard for HPLC or LC-MS methods designed to verify regioisomeric purity in compound libraries, distinguishing the active 4-yl isomer from the potentially inactive 2-yl regioisomer (CAS 2183371-93-7).

Quote Request

Request a Quote for 1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.